2'-Methyl-5'-(trifluoromethyl)acetophenone

Description

2'-Methyl-5'-(trifluoromethyl)acetophenone (CAS: 725743-50-0) is a fluorinated aromatic ketone with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol . Structurally, it features a methyl group at the 2'-position and a trifluoromethyl (-CF₃) group at the 5'-position of the acetophenone scaffold. This compound is valued in organic synthesis for its electron-withdrawing trifluoromethyl group, which enhances stability and influences reactivity in nucleophilic or electrophilic substitution reactions. It is commonly used in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

1-[2-methyl-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-8(10(11,12)13)5-9(6)7(2)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDDSCHHMXTRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674004 | |

| Record name | 1-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725743-50-0 | |

| Record name | 1-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

It has been used to investigate the use of in situ generated cucf3 for the direct substitution of chlorine by cf3 in various aromatic substrates. This suggests that it may interact with its targets through a substitution reaction.

Biochemical Analysis

Biochemical Properties

2’-Methyl-5’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and the overall biochemical pathways they are involved in. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic functions, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of 2’-Methyl-5’-(trifluoromethyl)acetophenone on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 2’-Methyl-5’-(trifluoromethyl)acetophenone can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2’-Methyl-5’-(trifluoromethyl)acetophenone exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in either the inhibition or activation of the target biomolecule’s function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, 2’-Methyl-5’-(trifluoromethyl)acetophenone can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Methyl-5’-(trifluoromethyl)acetophenone can change over time due to factors such as stability and degradation. The compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to 2’-Methyl-5’-(trifluoromethyl)acetophenone can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2’-Methyl-5’-(trifluoromethyl)acetophenone in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic pathways, and alterations in normal physiological functions. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

2’-Methyl-5’-(trifluoromethyl)acetophenone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic pathways can be influenced by factors such as enzyme expression levels, the presence of cofactors, and the overall metabolic state of the cell. The compound’s metabolism can also affect the levels of other metabolites within the cell, thereby influencing the overall metabolic flux.

Transport and Distribution

The transport and distribution of 2’-Methyl-5’-(trifluoromethyl)acetophenone within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of the compound can be influenced by factors such as its lipophilicity, the presence of transporters, and the overall cellular environment. The localization and accumulation of 2’-Methyl-5’-(trifluoromethyl)acetophenone can impact its biochemical activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of 2’-Methyl-5’-(trifluoromethyl)acetophenone is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity within the cell.

Biological Activity

2'-Methyl-5'-(trifluoromethyl)acetophenone (CAS No. 725743-50-0) is a fluorinated acetophenone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Structure

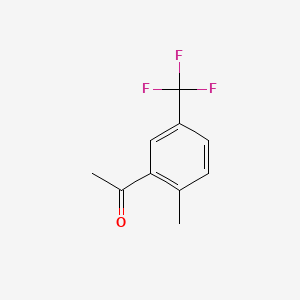

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Research indicates that compounds with trifluoromethyl substitutions often exhibit significant anticancer activities. In a study focusing on the synthesis and evaluation of various chalcone derivatives, similar compounds demonstrated potent anti-proliferative effects against several cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved apoptosis induction and modulation of the tumor microenvironment, suggesting that this compound could have similar effects due to its structural properties .

Table 1: Summary of Anticancer Activities of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| L1 | HeLa | 0.029 | Apoptosis |

| L2 | MCF-7 | 20.5 | Cell cycle arrest |

| L3 | HCT116 | 12.3 | Apoptosis |

Antimicrobial Activity

The antimicrobial potential of fluorinated compounds has been well-documented. A recent investigation into fluorinated chalcones revealed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity towards normal cells . This suggests that this compound may also possess similar antimicrobial properties.

Table 2: Antimicrobial Activity of Fluorinated Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| L1 | Staphylococcus aureus | 40 |

| L2 | Escherichia coli | 75 |

| L3 | Pseudomonas aeruginosa | 9.375 |

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules such as DNA and proteins. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially leading to increased bioavailability and efficacy in targeting cancer cells or pathogens.

Case Studies

- Anticancer Study : A study investigating the effects of fluorinated chalcones on cancer cell lines found that compounds with similar structures to this compound induced apoptosis through caspase activation and mitochondrial pathway involvement .

- Antimicrobial Study : Research on the antimicrobial activity of fluorinated compounds indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting the potential use of derivatives like this compound in treating infections .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- 2'-Methyl-5'-(trifluoromethyl)acetophenone serves as a crucial intermediate for synthesizing more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, improving the compound's ability to participate in various chemical reactions.

Reactions

- The compound undergoes several chemical transformations:

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction of the carbonyl group can yield alcohols using sodium borohydride or lithium aluminum hydride.

- Substitution : The trifluoromethyl group can be replaced by nucleophiles in substitution reactions.

| Reaction Type | Reagent Used | Major Product |

|---|---|---|

| Oxidation | KMnO4 | 2'-Methyl-5'-(trifluoromethyl)benzoic acid |

| Reduction | NaBH4 | 2'-Methyl-5'-(trifluoromethyl)benzyl alcohol |

| Substitution | Amine | 2'-Methyl-5'-(substituted)acetophenone derivatives |

Biological Applications

Enzyme Interaction Studies

- The compound's structure allows it to interact with enzymes and proteins, making it a candidate for studying metabolic pathways and enzyme kinetics. The trifluoromethyl group increases hydrophobicity, facilitating interactions with lipid membranes and hydrophobic regions of proteins.

Pharmacological Potential

Industrial Applications

Specialty Chemicals Production

- This compound is utilized in producing specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it valuable for developing materials with specific chemical functionalities.

Cytotoxicity Assessment

A study evaluated various acetophenone derivatives for their cytotoxic effects against cancer cell lines. While specific data for this compound was not highlighted, related compounds demonstrated moderate cytotoxicity, indicating potential for further investigation in cancer therapeutics.

Enzyme Interaction Studies

Research has shown that acetophenones can influence enzyme activities involved in metabolic processes. The unique substitution pattern of this compound may enhance binding affinity to specific enzymes compared to other derivatives.

Analgesic Activity

Although direct studies on this compound's analgesic effects are sparse, similar compounds have shown promise in pain modulation pathways, suggesting that this compound may possess similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2'-Methyl-5'-(trifluoromethyl)acetophenone, highlighting differences in substituent positions, physical properties, and applications:

Key Comparative Insights

Electron-withdrawing groups (-CF₃, -F, -Cl) increase the electrophilicity of the ketone carbonyl, enhancing reactivity in nucleophilic additions. For example, 2'-fluoro-5'-(trifluoromethyl)acetophenone exhibits higher polarity (density: 1.4470 g/cm³) due to fluorine’s electronegativity .

Physical Property Trends: Melting Points: The 4'-(trifluoromethyl)acetophenone (mp: 30–33°C) is a solid at RT, whereas the 2'- and 3'-isomers are liquids, reflecting para-substitution’s symmetry and packing efficiency . Density: Fluorinated analogs like 2'-fluoro-5'-(trifluoromethyl)acetophenone (1.4470 g/cm³) are denser than methyl-substituted derivatives due to fluorine’s atomic mass .

Synthetic Utility: 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is valuable in drug design due to its hydrogen-bonding capability (OH group), unlike the non-polar methyl group in the target compound . 3'-Chloro-5'-(trifluoromethyl)acetophenone is preferred in agrochemical synthesis for its dual electron-withdrawing effects (Cl and CF₃), which stabilize reactive intermediates .

Preparation Methods

Diazotization-Coupling-Hydrolysis Method

This method is a classical multi-step synthesis starting from 3-aminotrifluorotoluene, involving diazotization, coupling, and hydrolysis reactions under controlled temperature and pH conditions.

| Step | Description | Conditions | Key Reagents/Materials | Outcome/Notes |

|---|---|---|---|---|

| 1. Diazotization | 3-Aminotrifluorotoluene is diazotized in sulfuric acid solution at 0–5 °C with sodium nitrite solution drip. | Temp: 0–5 °C; pH controlled; 1 hour stirring | 3-Aminotrifluorotoluene, H2SO4 (20–25%), NaNO2 (30%) aqueous solution | Formation of faint yellow diazonium salt solution. |

| 2. Coupling | Diazonium salt solution is coupled with ethylidenehydroxylamine in acetic acid and toluene, with cuprous chloride or copper sulfate catalyst. | Temp: 0–5 °C during addition, then warmed to 15 °C; pH 4–4.5 controlled by NaOH drip | Cuprous chloride or copper sulfate, acetic acid, 50% ethylidenehydroxylamine aqueous solution, toluene | Coupling reaction forms intermediate organic phase. |

| 3. Hydrolysis | The organic phase is hydrolyzed with 15–20% hydrochloric acid under reflux, followed by neutralization and drying. | Reflux with 15–20% HCl; neutralization with sodium bicarbonate; drying with anhydrous sodium sulfate | Hydrochloric acid, sodium bicarbonate, anhydrous Na2SO4 | Final product purified by distillation; yield ~78%; purity >99.5%. |

- Reaction temperatures are carefully controlled to avoid side reactions.

- The pH during coupling is maintained between 4 and 4.5 by simultaneous addition of caustic soda.

- Organic solvents used are typically high boiling point, water-immiscible solvents like toluene or mixed xylene.

- The process operates under normal pressure, enhancing safety and scalability.

- The final product achieves high purity (~99.9%) with low impurity content.

Representative Reaction Scheme:

Diazotization:

$$ \text{3-Aminotrifluorotoluene} + \text{NaNO}2 + \text{H}2\text{SO}_4 \rightarrow \text{Diazonium salt} $$Coupling:

$$ \text{Diazonium salt} + \text{Ethylidenehydroxylamine} \xrightarrow[\text{CuCl}]{\text{AcOH, Toluene}} \text{Coupled intermediate} $$Hydrolysis:

$$ \text{Coupled intermediate} + \text{HCl} \rightarrow \text{2'-Methyl-5'-(trifluoromethyl)acetophenone} $$

Performance Data from Patent Examples:

| Example | 3-Aminotrifluorotoluene (g) | H2SO4 (%) | Catalyst | Yield (%) | Purity (GC) (%) |

|---|---|---|---|---|---|

| 1 | 46 | 20 | Cuprous chloride | ~78 | 99.9 |

| 4 | 46 | 25 | Copper sulfate | ~78 | 99.9 |

Direct Acetylation via Organolithium Intermediate

An alternative approach involves direct acetylation of trifluoromethylbenzene derivatives using organolithium reagents.

- Trifluoromethylbenzene is treated with n-butyllithium at low temperatures (-70 to 0 °C) to form an organolithium intermediate.

- This intermediate reacts with an acetylation agent (e.g., acetyl chloride or acetic anhydride) in an organic solvent.

- An inorganic salt catalyst facilitates the reaction.

- The process is completed within 1 to 48 hours depending on conditions.

- One-step reaction replaces multi-step synthesis.

- High selectivity with minimal impact on sensitive functional groups.

- High yield and catalyst recyclability.

- Lower pollution and simpler reaction setup.

| Parameter | Range/Value |

|---|---|

| Temperature | -70 °C to 0 °C |

| Reaction time | 1 to 48 hours |

| Catalyst | Inorganic salt (unspecified) |

| Solvent | Organic solvent (e.g., ether or THF) |

This method is particularly suitable for laboratory-scale synthesis where direct acetylation reduces complexity and improves efficiency.

Laboratory Synthetic Routes (Additional Methods)

Several laboratory-scale methods have been reported for related trifluoromethyl acetophenones, which can be adapted for this compound synthesis:

Grignard Reaction:

Reaction of metrifluoromethylbenzoxane with methyl iodide in the presence of magnesium to form the acetophenone derivative.Grignard Reaction after Acyl Chlorination:

m-Trifluoromethylbenzoic acid is first converted to its acyl chloride, then reacted with methyl iodide under Grignard conditions.Diazomethane Reaction:

m-Trifluoromethyl benzaldehyde reacts with diazomethane to introduce the acetyl group.Diazonium Salt Reaction with Acetaldehyde:

The diazonium salt of m-trifluoromethylaniline reacts with acetaldehyde to form the acetophenone structure.

These methods are more common in research settings and may require careful control of reagents and conditions to achieve high purity and yield.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|---|

| Diazotization-Coupling-Hydrolysis | 3-Aminotrifluorotoluene | Diazotization, Coupling, Hydrolysis | 0–5 °C, pH 4–4.5, reflux hydrolysis | ~78 | >99.5 | High purity, scalable, safe |

| Organolithium Acetylation | Trifluoromethylbenzene | Lithiation, Acetylation | -70 to 0 °C, 1–48 h | High | High | One-step, efficient, catalyst recyclable |

| Grignard-based Methods | Metrifluoromethylbenzoxane or acid derivatives | Grignard reaction, acylation | Variable | Moderate | Variable | Useful for lab synthesis |

Research Findings and Notes

- The diazotization-coupling-hydrolysis method is well-documented in patents and offers reproducible high purity product with yields around 78%, suitable for industrial scale production due to moderate reaction conditions and safety controls.

- The organolithium acetylation method provides a streamlined synthesis with fewer steps and high selectivity, beneficial for sensitive substrates and laboratory scale synthesis.

- Laboratory methods such as Grignard reactions and diazonium salt coupling provide alternative routes but often require more stringent control and may have variable yields and purities.

- The choice of method depends on scale, available starting materials, and purity requirements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.